molecular formula C2H5N3O3 B1194051 Carbamoyloxyurea CAS No. 4543-62-8

Carbamoyloxyurea

Cat. No. B1194051
CAS RN: 4543-62-8
M. Wt: 119.08 g/mol
InChI Key: XCGWUIXOGKKOEY-UHFFFAOYSA-N
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Description

Carbamoyloxyurea, an oxidation product of hydroxyurea, is a compound with significant biochemical implications. Its characteristics and reactions differ markedly from its parent compound, hydroxyurea.

Synthesis Analysis

The synthesis of Carbamoyloxyurea can involve multiple methods. One approach includes the generation and reaction of carbamoyl anions, which are then added to various electrophiles to produce amides, including α-ketoamides (Nagaki, Takahashi, & Yoshida, 2016). Another method involves the direct synthesis of carbamoyl fluoride derivatives from CO2 as a cheap and abundant source, starting with a variety of amines in the presence of a deoxyfluorinating reagent (Onida & Tlili, 2019).

Molecular Structure Analysis

The molecular structure of Carbamoyloxyurea is distinct, featuring a carbamoyl group. Its molecular configuration can be determined using spectroscopic and computational studies, which help in understanding its chemical behavior and interactions.

Chemical Reactions and Properties

Carbamoyloxyurea exhibits various chemical reactions due to its functional groups. For instance, carbamoyl anions add with high diastereoselectivity to chiral N-sulfinyl aldimines and ketimines, enabling the direct introduction of a carbonyl group (Reeves et al., 2013). Its reactivity with hydroxylamine leads to different products depending on the carbamoylating agents used (Paz, Pérez-Balado, Iglesias, & Muñoz, 2010).

Physical Properties Analysis

Carbamoyloxyurea's physical properties, such as its solubility, melting point, and stability, can be inferred from its molecular structure and synthesis method. These properties are crucial for its handling and application in various chemical processes.

Chemical Properties Analysis

The chemical properties of Carbamoyloxyurea include its behavior in biological systems and its interaction with other chemical entities. It is known to be bactericidal for Escherichia coli and affects cellular processes like ribonucleic acid and protein syntheses, accompanied by degradation of cellular deoxyribonucleic acid (Rosenkranz, 1970).

Scientific Research Applications

  • Bactericidal Properties : Carbamoyloxyurea is bactericidal for Escherichia coli. It affects cellular metabolism, especially impacting ribonucleic acid and protein syntheses, accompanied by degradation of cellular deoxyribonucleic acid (Rosenkranz, 1970).

  • Cytotoxicity and DNA Synthesis Inhibition : It is cytotoxic for cells in culture and acts as an effective inhibitor of mammalian ribonucleotide reductase, thus inhibiting DNA synthesis. Drug-resistant cell lines have shown alterations in ribonucleotide reductase, providing insights into cellular resistance mechanisms to DNA synthesis inhibitors like carbamoyloxyurea (Hards & Wright, 1983).

  • Elevated Ribonucleotide Reductase Activity : Studies on Chinese hamster ovary cell lines selected for resistance to carbamoyloxyurea revealed elevated levels of ribonucleotide reductase activity, crucial for understanding the regulation of this enzyme in mammalian cells (Hards & Wright, 1981).

  • Induction of Endogenous Retrovirus : Hydroxyurea and related compounds, including carbamoyloxyurea, have been found to induce endogenous retrovirus expression in mouse embryo cells (Rascati & Tennant, 1978).

  • Interaction with DNA : Exposure of DNA to carbamoyloxyurea leads to degradation of polydeoxynucleotides, suggesting its potential role in DNA interaction and damage (Jacobs & Rosenkranz, 1970).

Safety And Hazards

Carbamoyloxyurea is advised for R&D use only and not for medicinal, household, or other use . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contacting with skin and eye . Personal protective equipment and chemical impermeable gloves should be worn when handling this compound .

properties

IUPAC Name

(carbamoylamino) carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5N3O3/c3-1(6)5-8-2(4)7/h(H2,4,7)(H3,3,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCGWUIXOGKKOEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(N)NOC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40196512
Record name Carbamoyloxyurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40196512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Carbamoyloxyurea

CAS RN

4543-62-8
Record name Carbamoyloxyurea
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004543628
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carbamoyloxyurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40196512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Carbamic acid, (aminocarbonyl)azanyl ester
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
90
Citations
HS Rosenkranz - Journal of Bacteriology, 1970 - Am Soc Microbiol
… preparations was caused by carbamoyloxyurea, an oxidation product of hydroxyurea (1, 6, 7). The present report is concerned with the effects of carbamoyloxyurea on Escherichia coli, …
Number of citations: 14 journals.asm.org
J Paz, C Perez-Balado, B Iglesias… - The Journal of Organic …, 2010 - ACS Publications
… The formation of the N-carbamoyloxyurea side product appears to be a consequence of a lack of hydroxylamine in the reaction medium. As a result, a new procedure (procedure B) was …
Number of citations: 24 pubs.acs.org
RG Hards, JA Wright - Journal of Cellular Physiology, 1981 - Wiley Online Library
We describe the isolation and characterization of a Chinese hamster ovary cell line selected for resistance to N‐carbamoyloxyurea. Using the mammalian cell permeabilization assay …
Number of citations: 34 onlinelibrary.wiley.com
IL Cameron, JR Jeter Jr - Cell Proliferation, 1973 - Wiley Online Library
… N-carbamoyloxyurea (SQ 10726) was kindly provided by Miss B. … Solid N-carbamoyloxyurea (COU) was added to give final … They have proposed that carbamoyloxyurea (COU) is the …
Number of citations: 28 onlinelibrary.wiley.com
RG Hards, JA Wright - … journal of biochemistry and cell biology, 1983 - cdnsciencepub.com
… -carbamoyloxyurea exists within the series from hJCR-30~ to NCR-30~5 (Fig- IB). We have previously shown that CHQ cells resistant to N-carbamoyloxyurea … to N-carbamoyloxyurea (1, …
Number of citations: 9 cdnsciencepub.com
HS Rosenkranz, S Rosenkranz - … et biophysica acta, 1969 - pubmed.ncbi.nlm.nih.gov
Degradation of DNA by carbamoyloxyurea--an oxidation product of hydroxyurea Degradation of DNA by carbamoyloxyurea--an oxidation product of hydroxyurea …
Number of citations: 23 pubmed.ncbi.nlm.nih.gov
RA Newman, D Farquhar, L Katherine, R Meyn… - Biochemical …, 1986 - Elsevier
… a derivative of N-carbamoyloxyurea, we examined the activity of CAR against two CHO cell lines with different levels of resistance to N-carbamoyloxyurea. Whereas these cell lines …
Number of citations: 15 www.sciencedirect.com
RG Hards - 1984 - elibrary.ru
… concentrations of N-carbamoyloxyurea and subsequently used to study … The N-carbamoyloxyurea-resistant lines were also cross-… like N-carbamoyloxyurea, hydroxyurea and guanazole. …
Number of citations: 5 elibrary.ru
E Boyland, R Nery - Journal of the Chemical Society C: Organic, 1966 - pubs.rsc.org
… oxidation of sodium benzhydroxamate with iodine gave O-benzoyl benzhydroxamate; hydroxyurea and N-hydroxy-N′-phenylurea were similarly converted into N-carbamoyloxyurea …
Number of citations: 42 pubs.rsc.org
JA Wright, RG Hards, JE Dick - Advances in Enzyme Regulation, 1981 - Elsevier
… Ncarbamoyloxyurea, suggesting that there are important differences in the way N-carbamoyloxyurea … Other differences between the effects of N-carbamoyloxyurea and hydroxyurea or …
Number of citations: 25 www.sciencedirect.com

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